molecular formula C33H32BrCl2N3O4 B12404896 PD-1/PD-L1-IN-18

PD-1/PD-L1-IN-18

Cat. No.: B12404896
M. Wt: 685.4 g/mol
InChI Key: NLRBJRMQHYWLTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PD-1/PD-L1-IN-18 is a small-molecule inhibitor targeting the interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed cell death ligand 1 (PD-L1). This interaction is a critical immune checkpoint pathway that tumors exploit to evade the immune system. By inhibiting this interaction, this compound aims to restore the immune system’s ability to recognize and destroy cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PD-1/PD-L1-IN-18 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process often starts with the preparation of a biphenyl core, followed by functionalization to introduce various substituents that enhance the compound’s binding affinity and specificity for PD-L1 .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: PD-1/PD-L1-IN-18 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically derivatives of the original compound, with modifications that can enhance or alter its biological activity .

Scientific Research Applications

PD-1/PD-L1-IN-18 has a wide range of scientific research applications, including:

Mechanism of Action

PD-1/PD-L1-IN-18 exerts its effects by binding to PD-L1, preventing its interaction with PD-1 on T cells. This blockade restores T cell activity, allowing the immune system to recognize and attack cancer cells. The compound’s mechanism involves the inhibition of inhibitory signals that would otherwise suppress T cell activation and proliferation .

Comparison with Similar Compounds

Uniqueness: PD-1/PD-L1-IN-18 is unique due to its specific binding properties and its ability to effectively inhibit the PD-1/PD-L1 interaction with minimal off-target effects. Its design and synthesis have been optimized to enhance its pharmacokinetic properties and therapeutic potential .

Properties

Molecular Formula

C33H32BrCl2N3O4

Molecular Weight

685.4 g/mol

IUPAC Name

4-[[2-(2,1,3-benzoxadiazol-5-ylmethoxy)-4-[(2-bromo-3-phenylphenyl)methoxy]-5-chlorophenyl]methylamino]cyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C33H31BrClN3O4.ClH/c34-33-23(7-4-8-27(33)22-5-2-1-3-6-22)20-41-32-17-31(40-19-21-9-14-29-30(15-21)38-42-37-29)24(16-28(32)35)18-36-25-10-12-26(39)13-11-25;/h1-9,14-17,25-26,36,39H,10-13,18-20H2;1H

InChI Key

NLRBJRMQHYWLTE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NCC2=CC(=C(C=C2OCC3=CC4=NON=C4C=C3)OCC5=C(C(=CC=C5)C6=CC=CC=C6)Br)Cl)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.